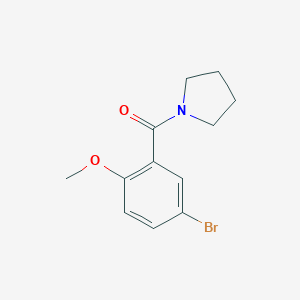![molecular formula C17H16N2O4 B250467 Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250467.png)
Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate, also known as Methyl 4-(N-acetylanilino)benzoate, is a chemical compound that belongs to the family of anilides. It is a white crystalline powder that is commonly used in scientific research for its various applications.
作用机制
The mechanism of action of Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate 4-{[3-(acetylamino)anilino]carbonyl}benzoate is not well understood. However, it is believed to inhibit the activity of carboxypeptidase A, an enzyme that is involved in the breakdown of proteins. This inhibition can lead to the accumulation of certain peptides and proteins, which can have various physiological effects.
Biochemical and physiological effects:
This compound 4-{[3-(acetylamino)anilino]carbonyl}benzoate has various biochemical and physiological effects. It has been shown to inhibit the activity of carboxypeptidase A, which can lead to the accumulation of certain peptides and proteins. This accumulation can have various physiological effects such as the inhibition of tumor growth and the prevention of Alzheimer's disease.
实验室实验的优点和局限性
Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate 4-{[3-(acetylamino)anilino]carbonyl}benzoate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under normal lab conditions. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for the research of Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate 4-{[3-(acetylamino)anilino]carbonyl}benzoate. One possible direction is the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease. Another direction is the investigation of its potential as a diagnostic tool for the detection of carboxypeptidase A activity. Additionally, further research can be conducted to understand its mechanism of action and its effects on various physiological systems.
Conclusion:
This compound 4-{[3-(acetylamino)anilino]carbonyl}benzoate is a chemical compound that has various scientific research applications. It is commonly used as a substrate for the determination of carboxypeptidase A activity and is also used in the synthesis of various other compounds. It has been shown to inhibit the activity of carboxypeptidase A, which can have various physiological effects. While it has several advantages for lab experiments, it is not very soluble in water, which can make it difficult to work with in aqueous solutions. There are several future directions for the research of this compound 4-{[3-(acetylamino)anilino]carbonyl}benzoate, including the development of new drugs and the investigation of its potential as a diagnostic tool.
合成方法
Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate 4-{[3-(acetylamino)anilino]carbonyl}benzoate can be synthesized through a multistep process that involves the reaction of methyl 4-aminobenzoate with acetic anhydride to form methyl 4-acetamidobenzoate. This compound is then reacted with 3-nitrobenzoyl chloride to form methyl 4-{[3-nitrobenzoyl]amino}benzoate. The final step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder or tin (II) chloride to form this compound 4-{[3-(acetylamino)anilino]carbonyl}benzoate.
科学研究应用
Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate 4-{[3-(acetylamino)anilino]carbonyl}benzoate has various scientific research applications. It is commonly used as a substrate for the determination of carboxypeptidase A activity. It is also used as a reagent for the synthesis of various other compounds such as N-(4-(trifluoromethyl)phenyl)acetamide and 4-(4-Fluorophenyl)-N-(4-(trifluoromethyl)phenyl)butanamide. Additionally, it has been used in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.
属性
分子式 |
C17H16N2O4 |
|---|---|
分子量 |
312.32 g/mol |
IUPAC 名称 |
methyl 4-[(3-acetamidophenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C17H16N2O4/c1-11(20)18-14-4-3-5-15(10-14)19-16(21)12-6-8-13(9-7-12)17(22)23-2/h3-10H,1-2H3,(H,18,20)(H,19,21) |
InChI 键 |
RBLJNITVNBQFHK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
规范 SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B250385.png)
![4-propoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250389.png)
![4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250390.png)
![4-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250391.png)
![N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide](/img/structure/B250394.png)

![N-[3-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B250396.png)
![Tert-butyl {4-[(2-methylprop-2-en-1-yl)oxy]phenyl}carbamate](/img/structure/B250398.png)
![N-(2-hydroxyphenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250399.png)
![N-[2-(3-phenylpropoxy)phenyl]-2-furamide](/img/structure/B250400.png)
![3-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250401.png)
![N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)

